2-Chloro-5-(4-ethylphenyl)pyridine-3-carboxylic acid
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Overview
Description
2-Chloro-5-(4-ethylphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a chloro group at the second position, an ethylphenyl group at the fifth position, and a carboxylic acid group at the third position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-ethylphenyl)pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 4-ethylbenzene.
Coupling Reaction: A coupling reaction, such as the Suzuki-Miyaura coupling, is employed to attach the 4-ethylphenyl group to the pyridine ring.
Carboxylation: The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the third position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-ethylphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethylphenyl group, to form corresponding alcohols or ketones.
Esterification: The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate for deprotonation.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Substituted Pyridines: Formed through substitution reactions.
Alcohols and Ketones: Formed through oxidation and reduction reactions.
Esters: Formed through esterification reactions.
Scientific Research Applications
2-Chloro-5-(4-ethylphenyl)pyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-ethylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chloro group and carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(4-methylphenyl)pyridine-3-carboxylic acid
- 2-Chloro-5-(4-isopropylphenyl)pyridine-3-carboxylic acid
- 2-Chloro-5-(4-tert-butylphenyl)pyridine-3-carboxylic acid
Uniqueness
2-Chloro-5-(4-ethylphenyl)pyridine-3-carboxylic acid is unique due to the presence of the ethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds .
Properties
IUPAC Name |
2-chloro-5-(4-ethylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-2-9-3-5-10(6-4-9)11-7-12(14(17)18)13(15)16-8-11/h3-8H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZPAYOKCAAJRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687068 |
Source
|
Record name | 2-Chloro-5-(4-ethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-09-4 |
Source
|
Record name | 2-Chloro-5-(4-ethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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